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Cell membranes are crucial for cellular function, and their fluidity is essential for various processes like nutrient transport and signal transduction. Dihexadecyl ether, with its long hydrocarbon chains, can be incorporated into artificial lipid bilayers used to model cell membranes. Researchers can then study how this ether influences membrane fluidity compared to natural phospholipids (). This helps understand the role of different lipid types in membrane dynamics.
Self-assembled monolayers (SAMs) are ordered assemblies of molecules on a surface. Dihexadecyl ether can form SAMs on various substrates due to its strong affinity for surfaces and the ability of its long chains to pack tightly. Researchers use these SAMs in various applications, including studying surface properties, developing biosensors, and creating microfluidic devices (). The specific properties of the SAMs can be tailored by modifying the dihexadecyl ether structure.
Dihexadecyl ether consists of two hexadecyl groups connected by an ether linkage. The compound is characterized by its long hydrocarbon chains, which contribute to its hydrophobic properties. It is a colorless liquid at room temperature with a relatively high boiling point, making it suitable for various applications that require stability under heat.
Research indicates that dihexadecyl ether has potential biological activity. It has been shown to interact with cellular membranes due to its amphiphilic nature, which may influence membrane fluidity and permeability. Additionally, studies suggest that it could act as a non-hydrolyzable substrate analogue for certain enzymes like phospholipase A2, indicating its relevance in biochemical pathways involving lipid metabolism .
Dihexadecyl ether can be synthesized through various methods. One common approach involves the reaction of hexadecanol with a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding hexadecyl chloride, followed by an etherification reaction with a suitable alkoxide. Another method includes the direct condensation of hexadecanol under acidic conditions.
Dihexadecyl ether has several applications across different fields:
Studies involving dihexadecyl ether have demonstrated its interactions with various biological molecules. For instance, it has been shown to affect the activity of enzymes such as phospholipase A2 by acting as a substrate analogue . This interaction highlights its potential role in modulating lipid metabolism and cellular signaling pathways.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dihexyl ether | C12H26O | Shorter alkyl chains; more volatile |
| Dioctadecyl ether | C36H74O | Longer alkyl chains; higher melting point |
| Hexadecyl ether | C16H34O | Single alkyl chain; different physical properties |
While dihexyl ether and dioctadecyl ether both contain long hydrocarbon chains, dihexadecyl ether's specific arrangement allows for distinct interactions within biological systems and varying physical properties compared to shorter or longer chain ethers.
| Temperature Parameter | Value (°C) | Methodology/Source |
|---|---|---|
| Melting Point (Main Transition) | 53-56 | DSC, Multiple suppliers |
| Pre-transition Temperature | Not directly observed | Inferred from related compounds |
| Subtransition Temperature | Not directly observed | Inferred from related compounds |
| Crystalline Form Transition | Molecular rearrangement above 55°C | Phase behavior analysis |
| Physical State at 20°C | Solid (crystalline) | Direct observation |
The boiling point of dihexadecyl ether is reported as approximately 503.8°C at 760 mmHg [7], indicating the significant thermal energy required to overcome the intermolecular forces in the liquid phase. This high boiling point is consistent with the molecular weight and the extensive van der Waals interactions between the long alkyl chains.
Table 3. Estimated Thermal Properties of Dihexadecyl Ether
| Thermal Property | Value | Basis/Notes |
|---|---|---|
| Heat Capacity (solid, est.) | ~800-900 J/(mol·K) | Group contribution method estimation |
| Heat Capacity (liquid, est.) | ~950-1050 J/(mol·K) | Group contribution method estimation |
| Enthalpy of Fusion (est.) | 45-55 kJ/mol | Estimated from alkane analogues |
| Enthalpy of Vaporization (est.) | 85-95 kJ/mol | Estimated from boiling point data |
| Thermal Expansion Coefficient | Not determined | Requires experimental determination |
| Critical Temperature (est.) | ~650-700 K | Estimated from molecular structure |
| Critical Pressure (est.) | ~1.5-2.0 MPa | Estimated from molecular structure |
The solubility behavior of dihexadecyl ether in organic matrices is governed by Hansen solubility parameters, which provide a quantitative framework for predicting solubility and miscibility relationships [8] [9]. Based on the molecular structure and available data for similar ether compounds, the total solubility parameter for dihexadecyl ether is estimated to be in the range of 16.0-16.5 MPa^0.5.
Table 4. Estimated Solubility Parameters for Dihexadecyl Ether
| Solubility Parameter | Estimated Value | Methodology/Notes |
|---|---|---|
| Total Solubility Parameter (δ) | 16.0-16.5 MPa^0.5 | Group contribution estimation |
| Dispersion Component (δd) | 15.8-16.2 MPa^0.5 | Dominant component for alkyl ethers |
| Polar Component (δp) | 0.5-1.0 MPa^0.5 | Low due to single ether oxygen |
| Hydrogen Bonding Component (δh) | 2.0-3.0 MPa^0.5 | Weak hydrogen bonding capability |
| Interaction Radius (R₀) | 5.0-6.0 MPa^0.5 | Estimated interaction sphere |
| LogP (Octanol/Water) | >10 | Very high lipophilicity |
| Water Solubility | Practically insoluble | Extremely low due to long alkyl chains |
The dispersion component (δd) dominates the solubility parameter profile, contributing approximately 95% of the total solubility parameter value. This dominance reflects the predominantly non-polar character of the molecule, with the two hexadecyl chains contributing significantly to van der Waals interactions [9]. The polar component (δp) is relatively small due to the single ether oxygen atom, which provides limited dipolar interactions compared to the extensive hydrocarbon framework.
The hydrogen bonding component (δh) is also relatively low, as the ether oxygen can only act as a hydrogen bond acceptor and cannot donate hydrogen bonds. This characteristic distinguishes dihexadecyl ether from alcohols or carboxylic acids of similar molecular weight, which would exhibit much higher hydrogen bonding parameters.
Solubility studies indicate that dihexadecyl ether demonstrates good miscibility with non-polar and weakly polar organic solvents, including alkanes, aromatic hydrocarbons, and other ethers [10]. The compound shows limited solubility in polar protic solvents such as alcohols and is essentially insoluble in water due to the extensive hydrophobic character of the hexadecyl chains.
Dihexadecyl ether exhibits significant surface activity due to its amphiphilic molecular structure, characterized by a hydrophilic ether linkage and two hydrophobic hexadecyl chains. This structural arrangement enables the compound to adsorb at interfaces and reduce interfacial tension, making it applicable for various surface-active applications.
Table 5. Estimated Surface and Interfacial Properties of Dihexadecyl Ether
| Surface Property | Value/Behavior | Basis/Comments |
|---|---|---|
| Surface Tension (estimated) | 25-30 mN/m | Based on molecular structure |
| Critical Micelle Concentration | Very low (μM range) | Long chain length promotes aggregation |
| Surface Activity | High surface activity | Amphiphilic structure with long tails |
| Monolayer Behavior | Stable monolayers expected | Inferred from similar compounds |
| Interfacial Tension (vs water) | 45-55 mN/m | Large hydrophobic contribution |
| Contact Angle on Glass | High (>90°) | Hydrophobic surface behavior |
| Spreading Coefficient | Positive on most surfaces | Low surface energy compound |
Research on related dialkyl chain compounds provides insights into the interfacial behavior of dihexadecyl ether. Studies on dihexadecyl dimethylammonium bromide have demonstrated that long-chain amphiphiles exhibit slow surface equilibration kinetics, attributed to monomer depletion in the near-surface region and long monomer residence times in aggregates [11] [12]. Similar behavior can be expected for dihexadecyl ether, with surface equilibrium requiring 15-20 minutes to establish stable interfacial tensions.
The interfacial tension reduction capability of dihexadecyl ether is enhanced by its ability to form ordered monolayers at interfaces. Scanning tunneling microscopy studies of similar long-chain ethers have revealed that these compounds can form stable, ordered structures on solid surfaces, with molecular axes oriented at specific angles relative to the interface [13]. The formation of these ordered structures contributes to the surface-active properties and interfacial tension reduction.
Studies on alkylated crown ethers and related compounds have shown that the presence of fatty acids can stabilize interfacial films and reduce dissolution into aqueous phases [14]. This stabilization effect is particularly important for applications involving water-oil interfaces, where the hydrophobic nature of the hexadecyl chains promotes retention at the interface while minimizing partitioning into the aqueous phase.
Despite its predominantly hydrophobic character, dihexadecyl ether can exhibit aggregation behavior in aqueous systems, forming various self-assembled structures depending on concentration, temperature, and solution conditions. The critical micelle concentration is expected to be extremely low, in the micromolar range, due to the extensive hydrophobic surface area provided by the two hexadecyl chains.
The aggregation behavior of long-chain ethers has been studied in the context of surfactant mixtures and membrane-forming systems [15] [16]. Research on related amphiphilic compounds indicates that dihexadecyl derivatives can form vesicular structures, with the aggregation morphology influenced by factors such as temperature, ionic strength, and the presence of co-surfactants.
Studies on nonionic surfactants with extended alkyl chains have demonstrated the formation of various aggregate structures, including spherical micelles, worm-like micelles, and vesicles [17] [18]. The transition between these structures is governed by the critical packing parameter, which for dihexadecyl ether is expected to favor the formation of lamellar or vesicular structures rather than spherical micelles.
Temperature-induced aggregation transitions have been observed in related ether-containing systems [18]. For dihexadecyl ether, increasing temperature typically leads to enhanced molecular motion and potential structural transitions in aggregate morphology. The compound's high melting point suggests that aggregation behavior in aqueous systems would be limited to temperatures well above ambient conditions where the compound remains solid.
The presence of electrolytes and co-surfactants can significantly influence the aggregation behavior of dihexadecyl ether in aqueous systems [15]. The addition of shorter-chain surfactants or alcohols can modify the curvature of self-assembled structures and promote the formation of mixed micelles or vesicles with altered properties.
Irritant